molecular formula C12H16N2O3 B5972719 N'-[2-(4-methylphenoxy)acetyl]propanehydrazide

N'-[2-(4-methylphenoxy)acetyl]propanehydrazide

Cat. No.: B5972719
M. Wt: 236.27 g/mol
InChI Key: YWKWNWVJSZRMGL-UHFFFAOYSA-N
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Description

N’-[2-(4-methylphenoxy)acetyl]propanehydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methylphenoxy)acetyl]propanehydrazide typically involves the reaction of 4-methylphenoxyacetic acid with hydrazine derivatives. The process generally includes the following steps:

    Esterification: 4-methylphenoxyacetic acid is first converted to its ester form using an alcohol and an acid catalyst.

    Hydrazinolysis: The ester is then reacted with hydrazine or a hydrazine derivative under controlled conditions to form the hydrazide.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(4-methylphenoxy)acetyl]propanehydrazide may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays due to its hydrazide group, which can interact with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-(4-methylphenoxy)acetyl]propanehydrazide exerts its effects is primarily through its hydrazide group. This functional group can form covalent bonds with various biological targets, leading to alterations in their activity. The molecular targets and pathways involved are still under investigation, but initial studies suggest interactions with enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-biphenylyloxy)acetyl]-2-(4-methylphenoxy)propanohydrazide
  • 2-methyl-N’-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide

Uniqueness

N’-[2-(4-methylphenoxy)acetyl]propanehydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-11(15)13-14-12(16)8-17-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKWNWVJSZRMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=O)COC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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